1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(1-(Cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a carbaldehyde group and at the 1-position with an azetidin-3-yl moiety bearing a cyclopropylmethyl substituent. The aldehyde functional group renders the compound reactive toward nucleophilic additions, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[1-(cyclopropylmethyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,7-8,10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUSVXOPGIJHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098075-23-9) is a compound that has garnered attention for its potential biological activities. This triazole derivative is part of a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by research findings and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.29 g/mol |
| CAS Number | 2098075-23-9 |
| Purity | Min. 95% |
Anticancer Activity
Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effective cytotoxicity against various cancer cell lines:
- HCT116 Cells : The compound demonstrated an IC50 value of approximately 5.19 µM, indicating potent activity against colorectal cancer cells .
In a study by Wei et al., triazole derivatives were found to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial effects. A study evaluating various 1,2,3-triazole derivatives found that certain compounds exhibited robust antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for the compound is limited, the structural similarities suggest potential efficacy in this area .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been documented extensively. Compounds with similar structures have been shown to modulate cytokine release and inhibit inflammatory pathways effectively. For instance, studies have reported that triazole derivatives can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs) .
Case Study 1: Anticancer Efficacy
In a comparative study of various triazole derivatives, compound 6 (a close relative to the target compound) was evaluated for its anticancer properties in vivo. The study demonstrated significant tumor growth inhibition without toxicity to normal tissues, supporting the hypothesis that triazole moieties enhance selective cytotoxicity towards cancer cells .
Case Study 2: Antimicrobial Screening
A series of synthesized triazoles were tested against common pathogens. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, underscoring the potential of these compounds as antimicrobial agents .
Comparison with Similar Compounds
Core Heterocycle and Substituent Diversity
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 113934-27-3) : Substituted with an electron-withdrawing 4-chlorophenyl group, this compound exhibits reduced electron density at the aldehyde compared to the cyclopropylmethyl-azetidine derivative, influencing its reactivity in nucleophilic additions .
- 1-[(Pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS 1153085-58-5) : The pyridinylmethyl group introduces aromaticity and basicity, contrasting with the aliphatic cyclopropylmethyl-azetidine moiety, which enhances lipophilicity .
Crystal Packing and Intermolecular Interactions
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde : Exhibits a "V"-shaped geometry with dihedral angles of ~83° between substituents, stabilized by C–H···π and π–π interactions. The cyclopropylmethyl-azetidine analog may adopt distinct packing due to steric effects from the cyclopropyl group .
Reactivity and Stability
- Aldehyde Reactivity : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity at the aldehyde, favoring nucleophilic additions, while the cyclopropylmethyl group may sterically hinder such reactions .
- Stability : The cyclopropylmethyl group’s steric bulk could protect the aldehyde from oxidation, whereas pyridinylmethyl or acetylpiperidine derivatives may exhibit higher sensitivity due to electron-rich environments .
Physicochemical Properties
Note: LogP and solubility values are estimated based on substituent contributions.
Preparation Methods
Synthetic Strategy Overview
The general synthetic approach to 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves:
- Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method.
- Introduction of the cyclopropylmethyl-substituted azetidine moiety either before or after triazole formation.
- Oxidation of a triazole-substituted alcohol intermediate to the corresponding aldehyde.
This sequence ensures regioselective functionalization and high yield of the target aldehyde.
Preparation of the 1,2,3-Triazole Core via CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition is the cornerstone for synthesizing 1,2,3-triazoles, including derivatives bearing aldehyde substituents at the 4-position. The procedure typically involves:
- Reacting an azide precursor bearing the cyclopropylmethyl-azetidine substituent with an alkyne derivative under mild conditions.
- Using copper(I) iodide as a catalyst and a base such as triethylamine in an aprotic solvent like acetonitrile at room temperature.
- Stirring the reaction mixture for several hours (e.g., 3 hours) to afford the triazole product in good to excellent yields (typically 70-85%).
This method is supported by studies on related triazole derivatives where azide compounds undergo 1,3-dipolar cycloaddition with alkynes to yield 1,4-disubstituted 1,2,3-triazoles efficiently.
Oxidation to the Aldehyde Functionality
The aldehyde group at the 4-position of the triazole ring is introduced via oxidation of the corresponding triazole-methanol intermediate. Various oxidation methods are documented:
These oxidation methods provide flexibility depending on substrate sensitivity and scale.
Representative Preparation Procedure (Literature-Based)
Synthesis of Azide Intermediate
The cyclopropylmethyl-azetidine derivative is converted into the corresponding azide via nucleophilic substitution with sodium azide. This intermediate serves as the azide partner in CuAAC.CuAAC Reaction
The azide intermediate is reacted with an alkyne derivative under copper(I) catalysis (CuI, triethylamine, acetonitrile) at room temperature for 3 hours, yielding the 1,4-disubstituted triazole intermediate.Oxidation to Aldehyde
The triazole-methanol intermediate is oxidized using manganese(IV) oxide in dichloromethane at room temperature overnight, giving the target aldehyde with yields up to 99%.
Analytical Data and Reaction Monitoring
- NMR Spectroscopy : Characteristic singlet for the triazole proton near δ 8.0 ppm; aldehyde proton appears as a singlet around δ 10.2 ppm.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight 220.27 g/mol.
- Chromatography : Purification by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
- Reaction Monitoring : TLC visualization under UV light and iodine staining.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide formation | Sodium azide, appropriate solvent | ~78% | Precursor for CuAAC |
| CuAAC cycloaddition | CuI, triethylamine, acetonitrile, r.t., 3 h | 76-82% | Regioselective triazole formation |
| Oxidation to aldehyde | MnO2, DCM, 20 °C, overnight | 82-99% | Mild, selective oxidation |
Research Findings and Considerations
- The position of the aldehyde group adjacent to the triazole nitrogen is critical for biological activity and reactivity.
- The CuAAC method allows modular synthesis, enabling introduction of various substituents on the azetidine and triazole rings.
- Oxidation conditions must be carefully chosen to avoid overoxidation or degradation of sensitive azetidine moieties.
- Mild oxidation with MnO2 is preferred for scale-up due to operational simplicity and high selectivity.
Q & A
Basic Question: What are the standard synthetic protocols for 1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the azetidine and cyclopropylmethyl groups. Key steps include:
- Precursor preparation : Azide derivatives (e.g., azetidin-3-yl azides) and alkyne-carbaldehyde intermediates are synthesized separately.
- Cycloaddition : Copper(I) iodide or similar catalysts mediate the reaction in solvents like DMSO or ethanol at 60–100°C .
- Post-functionalization : Cyclopropylmethyl groups are introduced via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
Yield optimization requires strict control of stoichiometry, solvent polarity (polar aprotic solvents enhance reactivity), and catalyst loading (0.5–1.0 equiv. Cu(I) ideal for regioselectivity) .
Advanced Question: How can conflicting crystallographic data on triazole-4-carbaldehyde derivatives be resolved during structural elucidation?
Answer:
Discrepancies often arise from tautomerism (e.g., keto-enol forms) or disordered crystal packing. To resolve these:
- High-resolution X-ray diffraction : Use SHELXL for refinement, leveraging restraints for disordered regions and anisotropic displacement parameters .
- Complementary spectroscopy : Compare experimental NMR (e.g., ¹³C chemical shifts of the aldehyde group at ~190–200 ppm) with DFT-calculated spectra .
- Temperature-dependent studies : Cool crystals to 100 K to reduce thermal motion artifacts, improving electron density maps .
Basic Question: What analytical techniques are critical for characterizing the purity and regiochemistry of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole proton signals at δ 7.5–8.5 ppm) and detects impurities like unreacted azides .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₂H₁₇N₅O: calc. 260.1514, observed 260.1512) .
- HPLC-PDA : Quantifies purity (>95% required for pharmacological assays) using C18 columns with acetonitrile/water gradients .
Advanced Question: How can computational modeling predict the bioactivity of this compound against target enzymes?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cholinesterases or kinases). The aldehyde group may form hydrogen bonds with catalytic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., CYP450 inhibition risk due to the triazole moiety) .
Basic Question: What are the documented biological activities of structurally analogous triazole-4-carbaldehydes?
Answer:
Analogues exhibit:
- Antimicrobial activity : Triazole-carbaldehydes inhibit bacterial enoyl-ACP reductase (IC₅₀ ~5–10 µM) via covalent binding .
- Anticancer effects : Pyrazole-triazole hybrids induce apoptosis in osteosarcoma cells (IC₅₀ ~20 µM) by disrupting tubulin polymerization .
- Cholinesterase inhibition : Aldehyde groups enhance binding to the catalytic serine in acetylcholinesterase (Ki ~100 nM) .
Advanced Question: What experimental strategies mitigate byproduct formation during the alkylation of the azetidine moiety?
Answer:
Byproducts (e.g., over-alkylated species) are minimized by:
- Controlled stoichiometry : Use 1.2 equiv. of cyclopropylmethyl bromide to avoid di-alkylation .
- Phase-transfer catalysis : TBAB (tetrabutylammonium bromide) enhances reaction homogeneity in biphasic systems (water/DCM) .
- In situ monitoring : ReactIR tracks azetidine N-H disappearance (ν ~3400 cm⁻¹) to terminate reactions at >90% conversion .
Basic Question: How does the cyclopropylmethyl group influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : Cyclopropane increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability .
- Conformational rigidity : Restricts azetidine ring puckering, as shown by X-ray torsion angles (N-C-C-N ~60°) .
- Metabolic stability : Cyclopropane resists CYP450 oxidation, improving half-life in hepatic microsomes (t₁/₂ > 60 min) .
Advanced Question: How can researchers address discrepancies in biological activity data across different assay platforms?
Answer:
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for cytotoxicity) and normalize to internal controls (e.g., doxorubicin) .
- Validate target engagement : SPR (surface plasmon resonance) confirms direct binding (KD < 10 µM required) .
- Control for aldehyde reactivity : Include reducing agents (e.g., DTT) in assays to rule out nonspecific protein adduct formation .
Basic Question: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation .
- Solvent : Dissolve in anhydrous DMSO (≤1% water) to avoid hydrate formation .
- Stability monitoring : Monthly HPLC checks for degradation peaks (e.g., carboxylic acid byproducts at Rt 3.5 min) .
Advanced Question: How can tautomeric forms of the triazole-carbaldehyde impact pharmacological profiling?
Answer:
- Keto-enol equilibrium : The enol form may chelate metal ions (e.g., Zn²⁺ in metalloenzymes), altering inhibitory potency .
- pH-dependent studies : Assess activity across pH 6–8 (physiological range) to identify dominant tautomers .
- Crystallographic evidence : SHELXL-refined structures reveal predominant keto forms in solid state, guiding SAR hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
